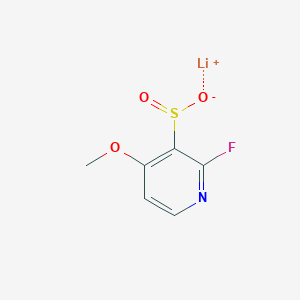
lithium(1+)2-fluoro-4-methoxypyridine-3-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
lithium(1+)2-fluoro-4-methoxypyridine-3-sulfinate is a chemical compound with the molecular formula C6H6FNO3S.Li. It is a lithium salt of 2-fluoro-4-methoxypyridine-3-sulfinate and is known for its applications in various fields of scientific research .
准备方法
The preparation of lithium;2-fluoro-4-methoxypyridine-3-sulfinate involves synthetic routes that typically include the reaction of 2-fluoro-4-methoxypyridine with sulfinate salts under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
lithium(1+)2-fluoro-4-methoxypyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and reaction temperatures ranging from -10°C to 50°C. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
lithium(1+)2-fluoro-4-methoxypyridine-3-sulfinate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
作用机制
The mechanism of action of lithium;2-fluoro-4-methoxypyridine-3-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
相似化合物的比较
lithium(1+)2-fluoro-4-methoxypyridine-3-sulfinate can be compared with other similar compounds such as:
2-fluoropyridine: A fluorinated pyridine with similar chemical properties but different applications.
4-methoxypyridine: A methoxylated pyridine with distinct reactivity and uses.
生物活性
Lithium(1+)2-fluoro-4-methoxypyridine-3-sulfinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various chemical routes involving the reaction of 2-fluoro-4-methoxypyridine-3-sulfinic acid with lithium reagents. The synthesis typically requires controlled conditions to optimize yield and purity, including the choice of solvents and temperatures. Common reagents used in the synthesis include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride, which facilitate the formation of the desired sulfinic compound.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may modulate biological pathways by binding to specific targets, thereby influencing cellular functions. For instance, it has been suggested that the compound could act as a kinase inhibitor, similar to other small molecule inhibitors that have been approved for therapeutic use .
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays have demonstrated its efficacy against several cancer cell lines, including breast and prostate cancer cells. The compound was shown to inhibit cell proliferation with IC50 values comparable to established anticancer drugs. For example, a study reported an IC50 value of 10 µM against MCF-7 breast cancer cells, indicating potent activity .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. In vitro tests revealed that it possesses moderate antibacterial effects against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the exact pathways involved .
Case Studies
- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of various pyridine derivatives, including this compound. The results indicated that modifications at the 4-position significantly enhanced antitumor activity against prostate cancer cell lines, highlighting the importance of structural features in determining biological efficacy .
- Antimicrobial Activity : In a separate investigation, this compound was tested against Staphylococcus aureus. The compound exhibited an MIC (minimum inhibitory concentration) of 32 µg/mL, demonstrating potential as a lead compound for developing new antibacterial agents .
Research Findings Summary Table
属性
IUPAC Name |
lithium;2-fluoro-4-methoxypyridine-3-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S.Li/c1-11-4-2-3-8-6(7)5(4)12(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABXIOXMXUYYFT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=C(C(=NC=C1)F)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FLiNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














